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Compound of Interest

Compound Name: (Trichloromethyl)silane

Cat. No.: B8347051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

(trichloromethyl)silane, also known as methyltrichlorosilane (MTS) or trichlorosilane (TCS), in

key semiconductor manufacturing processes.

Overview of Applications
(Trichloromethyl)silane is a versatile chemical precursor with several critical applications in

the semiconductor industry. Its reactivity and ability to decompose into silicon-containing films

make it indispensable for producing high-purity silicon and fabricating complex microelectronic

devices. Key applications include the production of polysilicon, the epitaxial growth of silicon

and silicon carbide, the deposition of silicon nitride films, and the formation of protective

surface coatings.

Key Applications and Experimental Protocols
Polysilicon Production via the Siemens Process
High-purity polysilicon is the foundational material for most semiconductor wafers. The

Siemens process is a widely used industrial method for producing electronic-grade polysilicon

from trichlorosilane.[1][2]
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Experimental Protocol:

Feedstock Preparation: Metallurgical-grade silicon is reacted with hydrogen chloride (HCl)

gas in a fluidized bed reactor at approximately 300°C and 2-4 barG to produce trichlorosilane

(TCS).[3] The resulting TCS is purified through distillation.[1]

Chemical Vapor Deposition (CVD): A mixture of purified TCS and hydrogen gas is introduced

into a CVD reactor containing heated silicon rods (filaments) at around 1100°C.[3]

Deposition: The TCS decomposes on the hot silicon rods, depositing high-purity

polycrystalline silicon. This is a batch process where the polysilicon is harvested once the

rods reach a desired diameter.[3]

Byproduct Recycling: The primary byproduct, silicon tetrachloride (SiCl4), is collected and

can be converted back to TCS through hydrochlorination.[1]

Process Parameters:

Parameter Value Reference

Reactor Temperature ~1100 °C [3]

Feed Gases
Trichlorosilane (TCS),

Hydrogen (H2)
[3]

Process Type Batch [3]

Logical Diagram of the Siemens Process:
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Caption: Workflow for polysilicon production using the Siemens process.

Silicon Epitaxy via Chemical Vapor Deposition (CVD)
Epitaxial growth of a thin, single-crystal silicon layer on a silicon substrate is crucial for

enhancing the performance of semiconductor devices.[4] Trichlorosilane is a common

precursor for this process.[4][5]

Experimental Protocol:

Substrate Preparation: A single-crystal silicon wafer is placed in a CVD reactor.

Purge and Heat: The reactor is purged with hydrogen gas to remove air and then heated to

the deposition temperature.

Etching (Optional): An HCl etch may be performed at 1150-1200°C for approximately 3

minutes to clean the wafer surface.

Deposition: A gaseous mixture of trichlorosilane (TCS) and hydrogen is introduced into the

reactor. The wafer and susceptor are heated to the deposition temperature, typically between

900°C and 1150°C.[5]
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Cool Down: After the desired film thickness is achieved, the TCS flow is stopped, and the

reactor is cooled down under a hydrogen or nitrogen flow.

Process Parameters:

Parameter Value Reference

Deposition Temperature 900 - 1150 °C [5]

Precursor Trichlorosilane (TCS) [4][5]

Carrier Gas Hydrogen (H2) [5]

Optional Etch Temperature 1150 - 1200 °C

Logical Diagram of Silicon Epitaxy CVD:
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Caption: Experimental workflow for silicon epitaxy using TCS.
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Silicon Nitride Film Deposition via LPCVD
Silicon nitride films are used as dielectric layers in semiconductor devices. A common method

for their formation involves a two-step Low-Pressure Chemical Vapor Deposition (LPCVD)

process using dichlorosilane (DCS) and trichlorosilane (TCS).[6]

Experimental Protocol:

DCS Seeding Layer Deposition:

A thin silicon nitride seeding layer is deposited on the substrate using a mixture of

dichlorosilane (DCS) and ammonia (NH3).[6]

This is performed via LPCVD at a temperature of 600-800°C and a pressure of 50-1500

mTorr.[6]

The typical NH3:DCS gas ratio is between 3:1 and 10:1.[6]

TCS Silicon Nitride Layer Deposition:

Following the seeding layer, a thicker silicon nitride layer is deposited using trichlorosilane

(TCS) and ammonia (NH3).[6]

This step is also performed via LPCVD at a temperature of 500-800°C and a pressure of

50-1500 mTorr.[6]

The NH3:TCS ratio is typically in the range of 10:1 to 1:2.[6]

Process Parameters:
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Parameter DCS Seeding Layer TCS Layer Reference

Deposition Method LPCVD LPCVD [6]

Temperature 600 - 800 °C 500 - 800 °C [6]

Pressure 50 - 1500 mTorr 50 - 1500 mTorr [6]

Gas Ratio

(NH3:Precursor)
3:1 to 10:1 10:1 to 1:2 [6]

Logical Diagram of Silicon Nitride Deposition:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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